![molecular formula C14H26ClNOSi B13752138 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride CAS No. 78598-99-9](/img/no-structure.png)
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles known as azepines. These compounds are characterized by their unique ring structure, which includes one nitrogen atom. The presence of the furan ring and the dimethylsilyl group adds to the compound’s complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a multicomponent heterocyclization reaction.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with a suitable furan derivative, such as 2-furyldimethylchlorosilane.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azepine ring can be reduced to form hexahydroazepine derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hexahydroazepine derivatives.
Substitution: Various substituted azepine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique ring structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure.
Furan Derivatives: Compounds containing a furan ring.
Silyl-Substituted Compounds: Compounds with a silyl group attached to the ring structure.
Uniqueness
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is unique due to the combination of its azepine ring, furan ring, and dimethylsilyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
78598-99-9 | |
Molekularformel |
C14H26ClNOSi |
Molekulargewicht |
287.90 g/mol |
IUPAC-Name |
2-(azepan-1-ium-1-yl)ethyl-(furan-2-yl)-dimethylsilane;chloride |
InChI |
InChI=1S/C14H25NOSi.ClH/c1-17(2,14-8-7-12-16-14)13-11-15-9-5-3-4-6-10-15;/h7-8,12H,3-6,9-11,13H2,1-2H3;1H |
InChI-Schlüssel |
KKTHTEJSPVZAOU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.